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molecular formula C3HCl2F5 B008469 1,3-Dichloro-1,1,2,2,3-pentafluoropropane CAS No. 507-55-1

1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Cat. No. B008469
M. Wt: 202.93 g/mol
InChI Key: UJIGKESMIPTWJH-UHFFFAOYSA-N
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Patent
US08357828B2

Procedure details

As a mixture of dichloropentafluoropropane (HCFC-225) isomers, ASAHIKLIN AK-225 (tradename, manufactured by Asahi Glass Company, Limited, mixture of HCFC-225 isomers comprising HCFC-225ca (1,1-dichloro-2,2,3,3,3-pentafluoropropane, CHCl2CF2CF3: 48 mol %) and HCFC-225cb (1,3-dichloro-1,2,2,3,3-pentafluoropropane (CHClFCF2CClF2: 52 mol %)) was used as the reaction raw material, and 1,1-dichloro-2,3,3,3-tetrafluoropropene (CF3CF═CCl2, CFO-1214ya) was produced by the following process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:10])[C:3](F)([F:8])[C:4]([F:7])([F:6])[F:5].C(Cl)(C(Cl)(F)F)C(F)(F)F.C(Cl)(F)C(F)(F)C(Cl)(F)F>>[Cl:1][C:2]([Cl:10])=[C:3]([F:8])[C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(F)(F)F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(F)F)(F)F)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(F)Cl)(F)F)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used as the reaction raw material

Outcomes

Product
Name
Type
product
Smiles
ClC(=C(C(F)(F)F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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